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Abstract

Glycyrrhizin (GLR), a triterpenoid saponin extracted from licorice root, has demonstrated a
broad spectrum of antiviral activities against numerous DNA and RNA viruses.[1][2][3][4][5] Its
multifaceted mechanism of action involves direct interaction with viral proteins, interference
with viral entry and replication, and modulation of host immune responses.[1][3][4] This
technical guide provides a comprehensive overview of the molecular interactions between GLR
and key viral proteins, summarizes quantitative data on its antiviral efficacy, details relevant
experimental protocols, and illustrates the associated cellular pathways.

Introduction

Glycyrrhizin (also known as Glycyrrhizic Acid or GA) is the primary active constituent of licorice
root (Glycyrrhiza species) and has been utilized in traditional medicine for centuries.[1][6]
Modern pharmacological studies have identified its potent anti-inflammatory,
immunomodulatory, and antiviral properties.[3][4] GLR's ability to inhibit a wide range of
viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human
Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis C Virus (HCV), makes it a
compelling candidate for antiviral drug development.[1][2][3][5] This document synthesizes
current research on the direct interactions between GLR and viral proteins, which are central to
its antiviral effects.

Mechanisms of Antiviral Action
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GLR employs a multi-pronged approach to inhibit viral infection and replication. The primary
mechanisms include:

« Inhibition of Viral Entry: GLR can prevent the initial stages of infection, namely viral
attachment and penetration into the host cell.[1][2][7] For SARS-CoV-2, it has been shown to
bind to the host cell receptor ACE2 and the viral Spike (S) protein, disrupting the interaction
required for viral entry.[6][8][9]

« Inhibition of Viral Replication: GLR can target essential viral enzymes required for replication.
It has been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2 and the
reverse transcriptase of HIV.[9][10][11]

e Modulation of Host Signaling Pathways: GLR can influence cellular signaling pathways
critical for the viral life cycle and the host's inflammatory response. For instance, it has been
shown to inhibit the activation of Nuclear Factor-kappa B (NF-kB), a key regulator of pro-
inflammatory gene expression during influenza virus infection.[2][12][13]

Interaction with Specific Viral Proteins
Coronaviruses (SARS-CoV and SARS-CoV-2)

GLR has been extensively studied for its activity against coronaviruses. It targets multiple
proteins crucial for the viral life cycle.

o Spike (S) Protein: The S protein mediates viral entry by binding to the host's ACE2 receptor.
[8] GLR directly interacts with the S protein, with a measured equilibrium dissociation
constant (K_D) of 0.28 nM as determined by Surface Plasmon Resonance (SPR).[6] This
interaction blocks the S protein from binding to host cells.[6][14] Molecular docking studies
suggest GLR has several binding pockets on the S protein, including one at the interface
with ACE2.[6][15]

e Main Protease (Mpro/3CLpro): Mpro is a viral enzyme essential for processing viral
polyproteins, making it a key target for antiviral drugs.[11] GLR inhibits Mpro activity, with
studies showing 70.3% inhibition at a concentration of 30 uM and complete inhibition at 2000
MM.[9][11] Molecular docking studies have calculated a strong binding affinity of GLR for
Mpro, with binding energies ranging from -8.0 to -8.3 kcal/mol.[16][17]
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o Papain-Like Protease (PLpro): Similar to Mpro, PLpro is involved in viral replication.
Molecular docking studies indicate a strong binding affinity of GLR to PLpro.[18]

» RNA-dependent RNA Polymerase (RdRp): This enzyme is critical for viral RNA replication.
GLR has shown a strong binding affinity for the SARS-CoV-2 RdRp in computational models,
with a binding energy of -8.6 kcal/mol.[17]

Human Immunodeficiency Virus (HIV)

GLR and its derivatives have shown notable inhibitory effects on HIV replication.

o Reverse Transcriptase (RT): This enzyme is fundamental to the retroviral life cycle. GLR
derivatives act as noncompetitive inhibitors of HIV-1 reverse transcriptase.[19] A modified
version, glycyrrhizin sulfate (GLS), was found to be an efficient inhibitor of RT. Another
derivative, glycyrrhizic acid penta-O-nicotinate (niglizin), also effectively suppresses HIV
replication by inhibiting RT.[19]

 Viral Entry: GLR can inhibit HIV entry into host cells by inducing the production of (3-
chemokines, which bind to the CCR5 chemokine receptor, a crucial co-receptor for HIV.[20] It
has also been suggested that GLR reduces the fluidity of the host cell plasma membrane,
which can impede viral fusion and entry.[7][21]

Influenza A Virus (1AV)

GLR demonstrates significant activity against 1AV, primarily by targeting host pathways and, to
a lesser extent, viral proteins.

e Hemagglutinin (HA) and Neuraminidase (NA): HA and NA are the two major surface
glycoproteins of the influenza virus, responsible for attachment and release, respectively.[22]
[23] While direct, high-affinity binding to these proteins is not the primary mechanism,
molecular docking studies have explored GLR's potential interaction with neuraminidase.[18]
The main antiviral action of GLR against IAV appears to be the inhibition of virus uptake into
the cell and the modulation of host inflammatory responses.[24] It significantly reduces the
expression of pro-inflammatory cytokines like IL-6 and CXCL10.[12]

Hepatitis Viruses (HBV and HCV)
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GLR has been used clinically in Japan and China for the treatment of chronic viral hepatitis.[2]

e Hepatitis C Virus (HCV): GLR and its metabolite, glycyrrhetinic acid, inhibit HCV replication.
[25] It has been shown to inhibit the release of infectious HCV particles and can have a
synergistic effect when combined with interferon.[26][27][28] The proposed mechanism
involves the inhibition of viral entry and replication, potentially targeting nonstructural
proteins like NS3 protease and NS5B RNA-dependent RNA polymerase.[26][29]

o Hepatitis B Virus (HBV): GLR exerts an antiviral effect by inhibiting the secretion of the
hepatitis B surface antigen (HBsAQ).[2][30]

Quantitative Data Summary

The antiviral activity of Glycyrrhizin and its derivatives has been quantified across numerous
studies. The tables below summarize key metrics.

Table 1: In Vitro Inhibitory Concentrations (IC50/EC50) of GLR and Derivatives
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. Target/Assa .
Virus Compound IC50/ EC50 Cell Line Reference
y
S-
SARS-CoV- .
> RBD/ACE2 Glycyrrhizin 22 pM - [9]
Interaction
Replication o
SARS-CoV-2 Glycyrrhizin 0.44 mg/ml Vero E6 9]
(RNA level)
SARS-CoV Replication Glycyrrhizin 365 uM Vero [1]
HIV-1 (AZT- o o
] Replication Niglizin 0.134 pM MT-4 [19]
resistant)
HIV-1 (Wild o S
Replication Niglizin 9.64 uM MT-4 [19]
type)
HSV-1 Replication Glycyrrhizin 0.5 mM - [1]
HCV Replication Glycyrrhizin 14 + 2 pg/ml Liver Cells [26][28]
Varicella- o Glycyrrhizic
) Replication i 0.71 mM HEF [31]
zoster virus Acid
SARS-CoV-2 Replication Glycyvir 2-8 uM Vero E6 [32]

| HIV (pseudovirus) | Entry | Glycyvir | 3.9-27.5 uM | TZM-bl |[32] |

Table 2: Binding Affinities and Molecular Docking Scores
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Viral . Binding
. Virus Method . Value Reference
Protein Metric
. Surface
Spike (S) SARS-CoV-
. Plasmon K_D 0.28 nM [6]
Protein 2
Resonance
Main o
Molecular Binding -8.19
Protease SARS-CoV-2 _ [9]
Docking Energy kcal/mol
(Mpro)
Main o
Molecular Binding
Protease SARS-CoV-2 ] -8.3 kcal/mol [17]
Docking Energy
(Mpro)
Molecular Binding
RdRp SARS-CoV-2 ] -8.6 kcal/mol [17]
Docking Energy
Spike (S) Molecular Binding
) SARS-CoV-2 ) -7.3 kcal/mol [17]
Protein Docking Energy

| Spike Receptor Binding Domain | Influenza | Molecular Docking | Binding Energy | -10.307

kcal/mol |[18] |

Experimental Protocols

Molecular Docking

This computational method is used to predict the binding mode and affinity of a ligand (GLR) to

a protein target.

e Protein and Ligand Preparation: Obtain the 3D crystal structure of the target viral protein

from the Protein Data Bank (PDB). Prepare the structure by removing water molecules,

adding hydrogen atoms, and assigning charges. Obtain the 3D structure of Glycyrrhizin and

optimize its geometry.

o Grid Generation: Define a binding site on the target protein, typically the active site of an

enzyme or a known interaction interface. A grid box is generated around this site to define

the search space for the ligand.
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Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined
binding site.[17] The program samples different conformations and orientations of the ligand,
calculating the binding energy for each pose.

Analysis: Analyze the results to identify the pose with the lowest binding energy, which
represents the most stable predicted binding mode.[17][18] Visualize the interactions (e.g.,
hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using
software like PyMOL.[17]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure real-time biomolecular interactions and
determine binding kinetics (k_a, k_d) and affinity (K_D).[6][30]

Chip Preparation: Immobilize the recombinant viral protein (e.g., SARS-CoV-2 S protein)
onto the surface of a sensor chip.

Binding Analysis: Flow a series of concentrations of Glycyrrhizin (the analyte) over the chip
surface. The binding of GLR to the immobilized protein causes a change in the refractive
index at the surface, which is detected and measured in resonance units (RU).

Data Acquisition: Record the binding events as a sensorgram, which plots RU versus time.
The association phase occurs during analyte injection, and the dissociation phase occurs
during a subsequent buffer flow.

Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to
calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the
equilibrium dissociation constant (K_D = k_d/k_a).[6]

Plague Reduction Assay

This is a standard virological assay to quantify the effect of an antiviral compound on infectious

virus particles.[17]

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-
CoV-2) in multi-well plates.
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« Infection and Treatment: Infect the cells with a known amount of virus (to produce a
countable number of plagues). Simultaneously or at different time points (pre-, during, or
post-infection), treat the cells with various concentrations of Glycyrrhizin.[16][33]

o Overlay: After the infection period, remove the virus/compound mixture and overlay the cells
with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts viral
spread to adjacent cells, leading to the formation of localized lesions called plaques.

 Incubation and Staining: Incubate the plates for several days to allow plaques to form.
Subsequently, fix the cells and stain them with a dye (e.g., crystal violet) that stains living
cells. Plaques appear as clear zones where cells have been killed by the virus.

¢ Quantification: Count the number of plaques in treated and untreated wells. The
concentration of GLR that reduces the number of plagues by 50% is determined as the IC50
value.[17]

Visualization of Pathways and Workflows
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Caption: Workflow for identifying and validating the antiviral activity of Glycyrrhizin.

Caption: Multi-target mechanism of Glycyrrhizin against SARS-CoV-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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